Mitraphylline: A Technical Guide to its Discovery, Isolation from Uncaria tomentosa, and Biological Activity
Mitraphylline: A Technical Guide to its Discovery, Isolation from Uncaria tomentosa, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitraphylline, a pentacyclic oxindole alkaloid, is a significant bioactive compound found in the medicinal plant Uncaria tomentosa (Cat's Claw). This technical guide provides a comprehensive overview of the discovery and isolation of mitraphylline, detailing established experimental protocols for its extraction, purification, and characterization. Quantitative data on isolation yields and purity are summarized for comparative analysis. Furthermore, this document elucidates the key signaling pathways modulated by mitraphylline, highlighting its potential as a therapeutic agent. The information is presented to serve as a foundational resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Uncaria tomentosa (Willd. ex Schult.) DC., commonly known as Cat's Claw or Uña de Gato, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine for treating a variety of ailments, including inflammatory disorders and cancer.[1][2] The therapeutic properties of this plant are largely attributed to its unique phytochemical profile, particularly the presence of oxindole alkaloids.[2] These alkaloids are categorized into two main chemotypes: pentacyclic oxindole alkaloids (POAs) and tetracyclic oxindole alkaloids (TOAs).[3] Mitraphylline is one of the most abundant and pharmacologically significant POAs found in U. tomentosa.[4][5]
Early research into the chemical constituents of U. tomentosa led to the identification of a series of oxindole alkaloids, with mitraphylline emerging as a key compound of interest due to its potent biological activities. It has been shown to possess anti-inflammatory, immunomodulatory, and anti-proliferative properties.[4][6] This guide focuses on the technical aspects of mitraphylline's discovery and isolation, providing detailed methodologies and quantitative data to aid in further research and development.
Isolation of Mitraphylline from Uncaria tomentosa
The isolation of mitraphylline from the bark of Uncaria tomentosa is a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to first enrich the alkaloid fraction from the crude plant material and then separate the individual alkaloids.
Experimental Protocol: Acid-Base Extraction for Alkaloid Enrichment
This protocol describes a common method for obtaining an alkaloid-enriched extract from the powdered bark of U. tomentosa.[7][8][9]
-
Basification and Maceration:
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Treat 500 g of powdered Uncaria tomentosa bark with a concentrated ammonium hydroxide solution until the material is thoroughly moistened.
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Macerate the basified plant material with dichloromethane at room temperature with agitation for 24 hours.
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-
Filtration and Extraction:
-
Filter the mixture and collect the dichloromethane extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction of the alkaloids.
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-
Acidic Wash:
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Combine the dichloromethane extracts and wash with a 3% hydrochloric acid solution. This step protonates the alkaloids, causing them to move into the acidic aqueous phase as their hydrochloride salts.
-
-
Separation and Basification:
-
Separate the aqueous layer from the organic layer. The organic layer, containing neutral and acidic compounds, can be discarded.
-
Basify the acidic aqueous layer by adding concentrated ammonium hydroxide solution until a pH of approximately 10 is reached.
-
-
Re-extraction:
-
Extract the now basic aqueous solution with dichloromethane three times. The free base alkaloids will partition back into the organic phase.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure to yield a crude alkaloid extract.
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Experimental Protocol: Chromatographic Purification
Following the initial extraction, chromatographic techniques are employed to isolate mitraphylline from the crude alkaloid mixture.
2.2.1. Column Chromatography
This step aims to separate mitraphylline from other closely related alkaloids.[7]
-
Column Preparation:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of dichloromethane and methanol.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5).
-
Collect fractions of the eluate.
-
-
TLC Analysis:
-
Monitor the separation by spotting each fraction on a Thin Layer Chromatography (TLC) plate.
-
Develop the TLC plate in a suitable solvent system (e.g., dichloromethane:methanol 95:5) and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound with the same retention factor (Rf) as a pure mitraphylline standard.
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2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC can be employed as a final purification step.
-
Method Development:
-
Develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase, flow rate).
-
-
Preparative Separation:
-
Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the high-purity fractions and remove the solvent by rotary evaporation or lyophilization to obtain pure mitraphylline.
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Selective Precipitation Method
An alternative method for isolating mitraphylline involves selective precipitation.[8][9]
-
Alkaloid-Enriched Extract:
-
Obtain an alkaloid-enriched extract using the acid-base partition method described in section 2.1.
-
-
Selective Precipitation:
-
Dissolve the crude alkaloid extract in a specific solvent mixture, such as toluene/hexane (80:20 v/v).
-
Mitraphylline will selectively precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by filtration and wash with a cold solvent to remove impurities.
-
The resulting mitraphylline can be further purified by recrystallization or chromatographic methods if necessary.
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Quantitative Data
The yield and purity of isolated mitraphylline can vary depending on the source of the plant material and the isolation method employed. The following tables summarize reported quantitative data.
| Isolation Method | Starting Material | Yield (% w/w) | Purity (%) | Reference |
| Acid-base partition followed by selective precipitation | U. tomentosa barks | 0.05 | 98 | [8][9] |
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Anti-proliferative | Human Ewing's sarcoma MHH-ES-1 | IC50 | 17.15 ± 0.82 µM | [10] |
| Anti-proliferative | Human breast cancer MT-3 | IC50 | 11.80 ± 1.03 µM | [10] |
| Anti-proliferative | Human glioma GAMG | IC50 | 20 µM | [11] |
| Anti-proliferative | Human neuroblastoma SKN-BE(2) | IC50 | 12.3 µM | [11] |
| Anti-inflammatory | LPS-activated human neutrophils | NO production reduction | Significant at 25 µM | [4] |
| Anti-inflammatory | Murine model (in vivo) | TNF-α inhibition | ~50% at 30 mg/kg/day | [12][13] |
| Anti-inflammatory | Murine model (in vivo) | IL-1α/β inhibition | ~50% at 30 mg/kg/day | [4][12] |
| Anti-inflammatory | Murine model (in vivo) | IL-17 inhibition | ~50% at 30 mg/kg/day | [12][13] |
| Anti-inflammatory | Murine model (in vivo) | IL-4 reduction | ~40% at 30 mg/kg/day | [12][13] |
Signaling Pathways Modulated by Mitraphylline
Mitraphylline exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Signaling
Mitraphylline has been shown to inhibit pro-inflammatory pathways. A primary mechanism is the inhibition of the NF-κB signaling pathway.[5] This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6.[5][12]
Caption: Mitraphylline's inhibition of the NF-κB signaling pathway.
Anti-cancer Signaling
Mitraphylline has demonstrated anti-proliferative effects on various cancer cell lines.[4][10][11] Recent studies suggest that mitraphylline can suppress cancer cell motility by inhibiting the epithelial-mesenchymal transition (EMT) via integrin α4-mediated signaling.[14]
Caption: Mitraphylline's inhibition of EMT via Integrin α4 signaling.
Conclusion
Mitraphylline, a major pentacyclic oxindole alkaloid from Uncaria tomentosa, continues to be a compound of significant scientific interest. The methodologies for its isolation are well-established, allowing for the consistent production of high-purity material for research purposes. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation and cancer, underscores its therapeutic potential. This technical guide provides a consolidated resource to support ongoing and future investigations into the pharmacological applications of mitraphylline, with the aim of accelerating its development as a novel therapeutic agent. Researchers are encouraged to utilize the detailed protocols and data presented herein as a foundation for their work in this promising area of natural product science.
References
- 1. nafkam.no [nafkam.no]
- 2. Uncaria tomentosa - Wikipedia [en.wikipedia.org]
- 3. Uncaria tomentosa (Willd.) D.C.: cat's claw, uña de gato, or savéntaro [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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- 6. Unveiling the Hidden Gem: Mitraphylline - Exploring the Mysteries and Marvels of Nature's Secret Alkaloid - Nano Hemp Tech Labs [nanohemptechlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark [repositorio.concytec.gob.pe]
- 14. Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
